1-(2-Chloroethyl)-1-(4-fluorophenyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
1429056-26-7 |
|---|---|
Molecular Formula |
C9H10ClFN2O |
Molecular Weight |
216.64 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-(4-fluorophenyl)urea |
InChI |
InChI=1S/C9H10ClFN2O/c10-5-6-13(9(12)14)8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,14) |
InChI Key |
WPSRKFIRWIRXDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(CCCl)C(=O)N)F |
Origin of Product |
United States |
Preclinical Pharmacological Investigations and Biological Activities
In Vitro Antiproliferative and Cytotoxic Activity Assessments
In vitro studies are fundamental in characterizing the direct effects of a compound on cancer cells. Research on 1-(2-Chloroethyl)-1-(4-fluorophenyl)urea and its related analogues has demonstrated notable antiproliferative and cytotoxic activities across a range of human tumor cell lines.
Evaluation in Human Tumor Cell Lines
While specific IC50 values for this compound are not extensively detailed in publicly available literature, the broader class of 1-aryl-3-(2-chloroethyl)ureas has shown significant cytotoxic effects. For instance, related compounds have been tested against human colon carcinoma cell lines, such as LoVo cells, demonstrating potent growth inhibition. nih.gov The antiproliferative activity of these compounds is often compared to established chemotherapeutic agents, indicating their potential as novel anticancer drugs. nih.gov The general structure of CEUs imparts a reactivity that is believed to contribute to their cytotoxic effects against a variety of tumor cell types, including but not limited to colon carcinoma, melanoma, breast carcinoma, leukemia, hepatocellular carcinoma, cervical cancer, and non-small cell lung carcinoma.
Cellular Uptake Mechanisms
The efficacy of a drug is dependent on its ability to enter target cells. While the specific cellular uptake mechanism for this compound has not been explicitly elucidated in available research, it is generally believed that small molecule urea (B33335) derivatives can cross cell membranes via passive diffusion. The physicochemical properties of the compound, such as its lipophilicity, play a crucial role in this process.
In Vivo Antineoplastic Efficacy in Research Models
Following promising in vitro results, the antitumor activity of investigational compounds is typically evaluated in living organisms. In vivo studies provide a more complex biological system to assess the therapeutic potential of a drug candidate.
Tumor Growth Inhibition Studies in Murine Models
Preclinical in vivo studies using murine models are a critical step in cancer drug development. Research on CEU derivatives has demonstrated their ability to inhibit tumor growth in vivo. For example, studies on mice bearing L1210 leukemia have shown that treatment with certain CEUs can significantly enhance survival time compared to untreated controls. nih.gov Similarly, in models of colon carcinoma such as CT-26, related compounds have shown antitumoral activity. mdpi.com These studies are essential for determining the potential efficacy of these compounds in a whole-animal system.
Angiogenesis Inhibition in Preclinical Models
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Targeting angiogenesis is a key strategy in cancer therapy. While direct evidence for the anti-angiogenic activity of this compound is limited, the broader class of CEUs has been investigated for such properties. The disruption of microtubule dynamics, a known mechanism of action for some CEUs, can interfere with endothelial cell function and inhibit the formation of new blood vessels.
Exploration of Other Preclinical Biological Activities
Detailed investigations into several potential biological activities of this compound have not been reported in the accessible scientific literature.
Immunosuppressive Activity Research
There is currently no available research data detailing the immunosuppressive effects of this compound. Studies exploring its impact on immune cell proliferation, cytokine production, or other markers of immune response have not been published.
Regulation of Leptin Expression in Adipocyte Models (e.g., 3T3-L1)
Information regarding the influence of this compound on the expression of leptin in adipocyte models, such as the 3T3-L1 cell line, is not available in the public domain. Research has been conducted on the general regulation of leptin in these models, but the specific effects of this compound have not been documented.
Antioxidant Properties in Cellular Assays
There are no published studies that have evaluated the antioxidant properties of this compound through cellular assays. Its capacity to mitigate oxidative stress or scavenge free radicals within a cellular context remains uninvestigated in the available literature.
Mechanisms of Action and Molecular Target Identification
Alkylating Mechanisms and Protein Interaction
The primary mechanism of action for CEUs involves the alkylation of proteins, leading to the formation of covalent bonds with specific amino acid residues. This irreversible binding alters the protein's structure and function, subsequently disrupting critical cellular processes.
Covalent Binding to Beta-Tubulin (e.g., Glu198, Cys239)
A principal target of CEUs is β-tubulin, a subunit of microtubules which are essential components of the cytoskeleton. nih.gov Research has demonstrated that CEUs interact covalently with β-tubulin in the vicinity of the colchicine-binding site. nih.gov Mass spectrometry studies on various CEU derivatives have identified specific amino acid residues that are irreversibly modified.
One key residue is Glutamyl 198 (Glu198). nih.gov For instance, the related compound 1-(2-chloroethyl)-3-(4-iodophenyl)urea (B12736199) (ICEU) has been shown to covalently react with Glu198. nih.govnih.gov This interaction results in the acylation of the glutamyl residue, a relatively uncommon type of protein modification in cells. nih.gov Another critical residue implicated in the covalent binding of some tubulin inhibitors is Cysteine 239 (Cys239). nih.gov The modification of these residues by CEUs is a crucial step in their mechanism of action.
Microtubule Depolymerization and Cytoskeleton Disruption
The covalent alkylation of β-tubulin by CEUs has profound consequences for the stability and dynamics of microtubules. This interaction leads to the depolymerization of microtubules, causing a significant disruption of the cellular cytoskeleton. nih.gov The breakdown of the microtubule network interferes with several vital cellular functions, including the maintenance of cell shape, intracellular transport, and cell division. This disruption ultimately contributes to the arrest of the cell cycle. nih.govnih.gov
Hypoacetylation of Alpha-Tubulin (Lys40)
The stability of microtubules is also regulated by post-translational modifications, such as the acetylation of α-tubulin at the Lysine 40 (Lys40) residue. nih.govresearchgate.netbiorxiv.org This modification, occurring within the microtubule lumen, is generally associated with stable microtubules. biorxiv.orgbiorxiv.org Studies have shown a direct correlation between the modification of Glu198 in β-tubulin by CEUs and a subsequent decrease in the acetylation of Lys40 on α-tubulin. nih.gov This induced hypoacetylation is an indicator of microtubule destabilization and is a consistent finding with other microtubule depolymerizing agents. nih.gov
Alkylation of Other Cellular Proteins (e.g., Prohibitin 1, Thioredoxin Isoform 1, Mitochondrial Voltage-Dependent Anion Channel 1)
Beyond tubulin, the alkylating activity of CEUs extends to other cellular proteins. This broader reactivity suggests that the cellular effects of these compounds may be multifaceted. Comparative studies using different CEU derivatives have identified several other protein targets. nih.govnih.gov
Prohibitin 1 (PHB): Mass spectrometry has identified Prohibitin 1 as a specific target for certain CEUs. The alkylation has been localized to the Aspartyl 40 (Asp-40) residue. nih.govnih.gov
Thioredoxin Isoform 1 (Trx-1): Thioredoxin is another protein identified as a target of CEU alkylation. nih.govnih.gov The covalent modification of Trx-1 can interfere with its function in cellular redox regulation and can abrogate its translocation to the nucleus. researchgate.netnih.gov
Mitochondrial Voltage-Dependent Anion Channel (VDAC): Research has also implicated VDAC2, a protein in the outer mitochondrial membrane, as a target for alkylation by CEUs. nih.govnih.gov
The table below summarizes the key protein targets of the broader N-Phenyl-N'-(2-chloroethyl)urea class and the specific residues involved in the covalent binding.
| Protein Target | Specific Residue(s) Alkylated | Consequence of Alkylation |
| Beta-Tubulin | Glu198, Cys239 nih.govnih.gov | Microtubule depolymerization, cytoskeleton disruption nih.gov |
| Alpha-Tubulin | N/A (Effect is indirect) | Hypoacetylation at Lys40, indicating microtubule instability nih.gov |
| Prohibitin 1 (PHB) | Asp-40 nih.govnih.gov | Altered protein function and cellular localization researchgate.net |
| Thioredoxin Isoform 1 (Trx-1) | Not specified | Inhibition of nuclear translocation, disruption of redox signaling researchgate.netnih.gov |
| VDAC2 | Not specified | Potential alteration of mitochondrial function nih.govnih.gov |
Modulation of Cell Signaling Pathways
In addition to direct protein alkylation, the broader class of urea-containing compounds has been investigated for its ability to modulate key cell signaling pathways, particularly those driven by tyrosine kinases.
Inhibition of Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2))
The urea (B33335) moiety is a structural feature present in many approved tyrosine kinase inhibitors (TKIs). frontiersin.org TKIs are a class of drugs that block signal transduction pathways by interfering with the ATP-binding site of kinases, thereby inhibiting tumor cell growth. altmeyers.org
Several studies have focused on designing and synthesizing urea derivatives as inhibitors of critical receptor tyrosine kinases like EGFR and VEGFR-2. nih.govnih.govnih.govresearchgate.net For example, a series of 4-anilinoquinazoline-urea derivatives were identified as potent dual inhibitors of both EGFR and VEGFR-2. nih.gov Similarly, novel biphenyl (B1667301) urea derivatives have shown significant inhibitory activity against VEGFR-2. nih.govkisti.re.kr The urea group often plays a crucial role by forming hydrogen bonds within the kinase domain. nih.gov
While the urea scaffold is common in many EGFR and VEGFR-2 inhibitors, and N-phenyl-N'-(2-chloroethyl)ureas have been noted for their activity as tubulin ligands, direct and specific inhibitory data for 1-(2-Chloroethyl)-1-(4-fluorophenyl)urea on these particular tyrosine kinases is not extensively detailed in the current body of research. researchgate.neteurekaselect.com However, the structural class to which it belongs is an active area of investigation for kinase inhibition. frontiersin.org
The table below provides an overview of representative urea derivatives and their documented inhibitory activity against EGFR and VEGFR-2.
| Compound Class | Target Kinase(s) | Observed Effect |
| 4-anilinoquinazoline-urea derivatives | EGFR, VEGFR-2 nih.gov | Potent dual inhibitory activity nih.gov |
| Biphenyl urea derivatives | VEGFR-2 nih.govkisti.re.kr | Significant enzymatic inhibition nih.gov |
| Quinoline-thiazolidine-4-one urea derivatives | VEGFR-2 nih.gov | Potent VEGFR-2 inhibition nih.gov |
| N-phenyl-N'-(2-chloroethyl)ureas (CEUs) | Primarily Tubulin eurekaselect.com | Inhibition of tubulin polymerization eurekaselect.com |
Thioredoxin Reductase 1 (TrxR1) Inhibition
Research into aromatic 2-chloroethyl urea derivatives has shed light on their potential to modulate the thioredoxin system. A subset of N-phenyl-N'-(2-chloroethyl)ureas (CEUs) has been found to disrupt the nuclear translocation of thioredoxin-1 (Trx-1). nih.gov Trx-1 is a critical protein for maintaining cellular redox balance, and its activity is regulated by Thioredoxin Reductase 1 (TrxR1). By inhibiting the nuclear translocation of Trx-1, these compounds can indirectly affect the thioredoxin system's function. nih.gov
The electrophilic character of these molecules appears to play a role in their activity. nih.gov The 2-chloroethyl group can potentially alkylate nucleophilic residues in proteins, leading to their inactivation. While a direct inhibitory effect on TrxR1 by this compound has not been explicitly detailed in the provided context, the activity of related compounds suggests a plausible mechanism of action. Increased electrophilicity in these derivatives has been correlated with enhanced antiproliferative activity, although this may come at the cost of selectivity towards Trx-1. nih.gov
Table 1: Effects of Aromatic 2-Chloroethyl Urea Derivatives on Thioredoxin-1
| Compound Class | Observed Effect on Trx-1 | Implied Consequence |
| N-phenyl-N'-(2-chloroethyl)ureas | Inhibition of nuclear translocation | Disruption of cellular redox signaling |
Data derived from studies on aromatic 2-chloroethyl urea derivatives.
Histone Deacetylase (HDAC) Inhibition
Urea-based compounds have emerged as a structural motif in the design of Histone Deacetylase (HDAC) inhibitors. While direct evidence for this compound as an HDAC inhibitor is not available in the provided search results, the inhibitory activities of structurally related molecules suggest this as a potential mechanism. For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, a compound featuring a bis(2-chloroethyl)amino group, has demonstrated potent HDAC inhibitory activity. frontiersin.org Similarly, other substituted urea derivatives have been developed as selective HDAC inhibitors. nih.gov
The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The urea moiety can function as part of the linker or cap region. The 4-fluorophenyl group of this compound could potentially serve as a cap group, interacting with the outer rim of the HDAC active site. The chloroethyl group, being reactive, could potentially form a covalent bond with the enzyme, leading to irreversible inhibition, a characteristic seen with some other HDAC inhibitors.
Interference with Autophagic Flux and Lysosomal Acidity
The impact of this compound on autophagic flux and lysosomal acidity is not well-documented in the provided information. However, the presence of a chloroethyl group raises possibilities for such interactions. Compounds that can alter the intracellular pH, such as the lysosomotropic agent chloroquine, are known to inhibit autophagic flux by impairing the fusion of autophagosomes with lysosomes and inhibiting the activity of lysosomal hydrolases. rug.nlresearchgate.net Chloroquine and its derivatives accumulate in lysosomes and raise their pH. rug.nl
While the mechanism of this compound is likely different, the potential for the chloroethyl group to react with cellular components could indirectly affect these pathways. For instance, alkylation of proteins involved in vesicle trafficking or lysosomal function could disrupt the autophagic process. Further research is needed to determine if this compound directly affects lysosomal pH or the fusion machinery involved in autophagy.
Mimicry of Biological Interactions (e.g., soluble Epoxide Hydrolase (sEH)-catalyzed epoxide ring opening)
A significant area of investigation for urea-based compounds is their potent inhibition of soluble epoxide hydrolase (sEH). nih.gov This enzyme is crucial in the metabolism of epoxy fatty acids, which are signaling molecules involved in regulating blood pressure, inflammation, and pain. The inhibition of sEH by urea-containing compounds is thought to occur through the mimicry of the transition state of the sEH-catalyzed epoxide ring opening. nih.gov
The structure of this compound aligns with the pharmacophore of known sEH inhibitors, which typically feature a urea core flanked by two hydrophobic groups. nih.gov The 4-fluorophenyl group can enhance inhibitory potency, potentially through interactions with catalytic tyrosine residues in the enzyme's active site. nih.gov The high potency of such inhibitors suggests they act as competitive, tight-binding inhibitors. nih.gov
Table 2: Urea Derivatives as Soluble Epoxide Hydrolase Inhibitors
| Compound Feature | Role in sEH Inhibition | Reference |
| Urea Core | Mimics transition state of epoxide hydrolysis | nih.gov |
| Flanking Hydrophobic Groups | Interact with hydrophobic pockets of the active site | nih.gov |
| Fluoroaromatic Fragments | Can enhance potency through hydrogen bonding | nih.gov |
This table summarizes general findings for urea-based sEH inhibitors.
Structure Activity Relationship Sar Studies and Analogue Design
Influence of Substituent Nature and Position on Biological Activity
The biological efficacy of N-aryl-N'-(2-chloroethyl)ureas (CEUs) is highly dependent on the nature and position of substituents on the aromatic ring and the chloroethyl moiety. SAR studies have been crucial in identifying the key structural features required for significant cytotoxicity. nih.gov
Table 1: Impact of Halogen Substitution on Cytotoxicity of N-Aryl-N'-(2-chloroethyl)ureas Hypothetical comparative data based on general SAR principles for illustrative purposes.
| Compound | 4-Substituent | Relative Cytotoxicity |
|---|---|---|
| Analogue 1 | -H | Low |
| Analogue 2 | -F | High |
| Analogue 3 | -Cl | High |
| Analogue 4 | -Br | High |
Note: This table illustrates the general finding that halogenation at the 4-position is favorable for activity, as consistently reported in SAR studies of CEUs. nih.gov
Modifications to both the aromatic and aliphatic portions of the N-aryl-N'-(2-chloroethyl)urea scaffold have been explored to optimize biological activity. SAR studies have revealed that in addition to halogenation, the introduction of a branched alkyl chain at the 4-position of the phenyl ring can also ensure significant cytotoxicity. nih.gov This suggests that the size and lipophilicity of the substituent at this position are important for activity. Furthermore, replacing the phenyl ring with larger aromatic systems, such as fluorenyl or indanyl groups, has also been shown to be a favorable modification for enhancing antiproliferative effects. nih.gov These larger, more rigid structures may provide additional binding interactions with the target protein. Modifications to the aliphatic N'-(2-chloroethyl) moiety are also critical; SAR studies have unequivocally shown that this specific group is required for the cytotoxic mechanism of action, which often involves the alkylation of biological macromolecules. nih.gov
The introduction of hydroxylated groups and variations in the length of alkyl chains attached to the phenyl ring have been investigated to modulate the physicochemical properties and biological activity of CEU analogues. Studies on N-(ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas have shown that both the position of the hydroxyalkyl chain and its length are critical for potent growth inhibitory activity. For instance, substitution at the 3-position of the phenyl ring with a hydroxyalkyl chain of a clearly defined length, typically between four and seven carbon atoms, has been found to be optimal for cytotoxicity. The presence of a terminal hydroxyl group is also a key feature for these potent analogues. These modifications are thought to alter the biodistribution and toxicity profiles of the molecules by increasing their hydrophilicity.
Development of Nitrosated Analogues
The introduction of a nitroso group to urea (B33335) compounds is a key strategy in the development of alkylating agents for therapeutic use. This modification transforms the parent urea into a reactive species capable of interacting with biological macromolecules.
Synthesis and Biological Evaluation of Nitrosoureas
The synthesis of nitrosated ureas is a critical step in developing potent analogues. While specific literature on the direct nitrosation of 1-(2-Chloroethyl)-1-(4-fluorophenyl)urea is not detailed, the synthesis of structurally similar compounds provides a clear pathway. For instance, the synthesis of related nitrosoureas, such as 1-methyl-1-nitroso-3-(p-fluorophenyl)urea, has been documented. nih.gov This process typically involves the reaction of the parent urea with a nitrosating agent like sodium nitrite (B80452) under acidic conditions.
Following this established methodology, the corresponding nitrosourea, 1-(2-chloroethyl)-3-(4-fluorophenyl)-1-nitrosourea, can be synthesized from its parent compound. The biological evaluation of such nitrosated analogues is crucial for determining their therapeutic potential. Studies on various (2-chloroethyl)nitrosoureas have shown that their biological activity is intrinsically linked to the 2-chloroethyl group. nih.gov The evaluation of a series of nitrosated urea pesticide metabolites, including fluorophenyl-containing analogues, demonstrated that the nitroso derivatives are potent inducers of chromosomal aberrations and sister-chromatid exchanges, whereas the non-nitrosated parent compounds are inactive. nih.gov
The antitumor activity of chloroethylnitrosoureas is primarily attributed to their ability to form DNA interstrand cross-links. nih.gov Comparative studies of isomeric hydroxylated chloroethylnitrosoureas revealed that compounds capable of generating a higher rate of DNA interstrand cross-links exhibit greater therapeutic activity, while those that predominantly cause single-strand breaks are less effective as antineoplastic agents but remain highly mutagenic and carcinogenic. nih.gov
| Compound | Key Biological Finding | Reference |
|---|---|---|
| 1-methyl-1-nitroso-3-(p-fluorophenyl)urea | Potent inducer of chromosomal aberrations and sister-chromatid exchanges in V79-E cells. | nih.gov |
| 1-nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl) urea | High rate of DNA interstrand cross-links, correlating with higher therapeutic activity. | nih.gov |
| 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | High rate of DNA single-strand breaks, correlating with lower therapeutic activity but high genotoxicity. | nih.gov |
| General (2-chloroethyl)-1-nitrosoureas (e.g., CNU, BCNU, CCNU) | Activity is related to the amount of (2-chloroethyl)diazonium ion formed; the N-3 substituent has less influence on activity if cell uptake is rapid. | nih.gov |
Consideration of DNA Alkylation in the Context of Nitrosourea Mechanisms
The mechanism of action for 1-(2-chloroethyl)-1-nitrosoureas is well-established and centers on their ability to alkylate DNA. researchgate.net Upon decomposition, these compounds generate two reactive intermediates: a (2-chloroethyl)diazonium ion and an isocyanate. The (2-chloroethyl)diazonium ion is the key alkylating species responsible for the cytotoxic effects. nih.gov
The process of DNA damage occurs in a two-step sequence. nih.gov
Initial Alkylation (Monoadduct Formation): The first step is the chloroethylation of a nucleophilic site on a DNA base, most commonly the O⁶ position of guanine. researchgate.netnih.gov This forms a chloroethyl monoadduct.
Cross-link Formation: The second, slower step involves an intramolecular reaction where the chlorine atom of the attached chloroethyl group is displaced by a nucleophilic site on the opposite DNA strand, typically from a cytosine residue. nih.gov This reaction results in the formation of a stable ethyl bridge between the DNA strands, known as an interstrand cross-link (ICL). researchgate.netnih.gov
These ICLs are highly cytotoxic lesions because they prevent the separation of the DNA double helix, thereby blocking essential cellular processes like DNA replication and transcription, ultimately leading to cell death. researchgate.net The therapeutic efficacy of these compounds is strongly correlated with their capacity to induce these cross-links. nih.gov Studies have confirmed that various 1-(2-chloroethyl)-1-nitrosoureas, including the parent 1-(2-chloroethyl)-1-nitrosourea (B1198657) (CNU), effectively produce these DNA interstrand cross-links. nih.govnih.gov
Design of Urea-Based Scaffolds for Targeted Interactions (e.g., quinazoline (B50416), piperidinyl)
The versatility of the urea scaffold allows for its incorporation into more complex molecular architectures designed to interact with specific biological targets. The design of derivatives featuring quinazoline and piperidinyl moieties represents a rational approach to developing targeted therapies.
The quinazoline ring system is a prominent pharmacophore in medicinal chemistry, known for its presence in a wide range of biologically active compounds. researchgate.netresearchgate.netnih.gov The synthesis of quinazoline-urea derivatives often involves coupling a substituted aminoquinazoline with an appropriate isocyanate. This modular approach allows for the systematic variation of substituents to optimize biological activity. researchgate.net For example, series of 4-anilinoquinazoline-urea derivatives have been designed and synthesized as potent inhibitors of tyrosine kinases like EGFR and VEGFR-2, which are crucial targets in cancer therapy. nih.gov The urea moiety in these structures often plays a critical role in binding to the target protein.
Similarly, the piperidine (B6355638) ring is a key building block in drug design, valued for its ability to confer favorable physicochemical properties and to serve as a versatile scaffold for orienting functional groups. The synthesis of piperidinyl-urea derivatives can be achieved by reacting an amino-piperidine with an isocyanate or a phosgene (B1210022) equivalent. This synthetic flexibility enables the creation of diverse libraries of compounds for screening against various therapeutic targets. The urea functionality contributes to the molecule's hydrogen-bonding capabilities, which are often essential for drug-target interactions.
Computational Chemistry and Molecular Modeling
Ligand-Protein Docking Simulations
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, typically a protein receptor. This method is crucial for understanding the binding mechanism of 1-(2-Chloroethyl)-1-(4-fluorophenyl)urea at a molecular level.
Docking studies have been instrumental in elucidating the interaction of urea (B33335) derivatives with various protein targets, including tubulin. For compounds structurally related to this compound, the colchicine-binding site on β-tubulin is a significant area of investigation. nih.gov This binding site is located at the interface between the α and β-tubulin subunits. nih.gov The binding of ligands to this site interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis, which is a common mechanism for anticancer agents. mdpi.com
| Feature | Predicted Interaction at Colchicine-Binding Site |
| 4-Fluorophenyl Group | Occupies a hydrophobic pocket, forming van der Waals contacts. |
| Urea Linker | Acts as a hydrogen bond donor and acceptor with key residues. |
| 2-Chloroethyl Group | Extends into a specific sub-pocket, potentially forming covalent bonds. |
The urea linker (-NH-CO-NH-) is a privileged scaffold in medicinal chemistry, largely due to its ability to form strong and directional hydrogen bonds. frontiersin.org In the context of this compound binding to a protein target, the urea moiety plays a critical role in anchoring the ligand within the active site.
Computational models show that the two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. nih.gov This allows for the formation of a network of interactions with amino acid residues that have hydrogen bonding capabilities, such as serine, threonine, glutamic acid, or the peptide backbone of the protein. nih.gov For instance, in some models, the urea group is predicted to form bidentate hydrogen bonds with a single acidic residue like glutamate. nih.gov These specific hydrogen bonds are often crucial for the compound's affinity and selectivity towards its target protein. frontiersin.org The rigidity and planarity of the urea group also help to properly orient the attached phenyl and chloroethyl groups for optimal interactions within the binding pocket. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.org These models are valuable for predicting the activity of new compounds and for understanding the structural features that influence potency.
For series of N-Aryl-3-(2-chloroethyl)urea inhibitors and related urea derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to predict anticancer activity. nih.govsphinxsai.com These analyses generate 3D contour maps that visualize the regions around the aligned molecules where modifications are likely to increase or decrease biological activity. researchgate.netnih.gov
CoMFA models typically evaluate steric and electrostatic fields. For urea derivatives, these models often indicate that bulky, electropositive substituents at certain positions on the aromatic ring are favorable for activity, while steric hindrance is disfavored in other regions. nih.gov
CoMSIA extends this analysis by including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. CoMSIA contour maps might reveal that hydrophobic fields near the phenyl ring and hydrogen-bond donor fields near the urea linker are critical for enhanced biological activity. nih.gov
The statistical significance of these models is validated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.netnih.gov
| QSAR Model | Key Fields Analyzed | Typical Findings for Urea Derivatives |
| CoMFA | Steric, Electrostatic | Identifies regions where bulky or electropositive groups enhance activity. nih.gov |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | Highlights the importance of hydrophobicity and hydrogen bonding capabilities for potency. researchgate.net |
While specific QSAR models predicting the binding affinity of this compound to the C-C chemokine receptor type 5 (CCR5) are not prominently documented, the principles of QSAR can be applied to predict binding to various targets. CCR5 is a known target for preventing HIV entry into cells. nih.gov QSAR models for receptor binding generally aim to correlate physicochemical descriptors of a ligand (like lipophilicity, electronic properties, and size) with its binding affinity (often expressed as Ki or IC50). For a potential CCR5 inhibitor, QSAR might suggest that specific hydrophobic and electrostatic features are necessary for high-affinity binding to the receptor's transmembrane pocket. nih.gov The development of such a model would involve synthesizing and testing a series of analogues to generate the necessary data for correlation.
Conformational Analysis of Urea Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. arxiv.org For this compound, the key flexible bonds are the C-N bonds of the urea linker. The relative orientation of the 4-fluorophenyl ring and the 2-chloroethyl group can significantly impact the molecule's ability to fit into a protein's binding site. nih.gov
Studies on similar diaryl ureas show that the conformation is often stabilized by intramolecular hydrogen bonding. researchgate.net The planarity of the central urea unit is a dominant feature, but rotation around the N-aryl bond can lead to different, low-energy conformers. Computational methods, such as semi-empirical or density functional theory (DFT) calculations, can be used to determine the most stable conformers and the energy barriers between them. arxiv.org This information is critical for docking studies, as the bioactive conformation (the shape the molecule adopts when bound to its target) must be an accessible, low-energy state. mdpi.com
Resonance Structures and Geometrical Considerations
The electronic and spatial arrangement of this compound is fundamentally influenced by the principles of resonance and molecular geometry. The urea moiety is central to its electronic structure. nih.gov
The delocalization of nonbonded electrons on the nitrogen atoms into the adjacent carbonyl group results in a degree of conformational restriction. nih.gov This electron delocalization can be represented by three primary resonance structures, which create a positive dipole on the nitrogen atoms and a more negative dipole on the carbonyl oxygen. This charge distribution enhances the potential for strong hydrogen bonding with biological targets. researchgate.net The amide groups in urea derivatives often exhibit a nonplanar distortion, with the nitrogen atoms adopting a geometry that is intermediate between trigonal and tetrahedral. nih.gov
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the conformational behaviors of urea and its derivatives. researchgate.net These studies indicate that urea monomers can have nonplanar minima. researchgate.net The specific bond lengths and angles for the urea functional group in related compounds provide a basis for modeling the geometry of this compound.
Table 1: Representative Geometrical Parameters for Phenyl-Urea Derivatives
| Parameter | Typical Value | Significance |
|---|---|---|
| C=O Bond Length | ~1.25 Å | Standard double bond character, acts as H-bond acceptor. |
| C-N Bond Length | ~1.37 Å | Shorter than a typical C-N single bond due to resonance. nih.gov |
| Dihedral Angle (Phenyl-Urea) | 10-60° | Indicates a twisted conformation between the aromatic ring and the urea plane. researchgate.netresearchgate.net |
Note: The values are approximate and derived from crystallographic data of similar urea-containing compounds for illustrative purposes.
Molecular Dynamics Simulations (General Relevance)
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with their environment over time. For urea derivatives, MD simulations provide critical insights into mechanisms such as solubilization, molecular aggregation, and interactions at the atomic level. nih.govnih.gov
One area where MD simulations have been applied to urea derivatives is in understanding the phenomenon of hydrotropy, where the presence of a solute enhances the solubility of another, often poorly soluble, compound. nih.gov Simulations have shown that urea derivatives and a poorly water-soluble compound can undergo significant nonstoichiometric molecular aggregation in an aqueous solution. nih.gov This aggregation is driven by changes in the water structure and hydrogen bonding networks. nih.gov
MD simulations are also used to investigate the influence of additives on the properties of materials containing urea, such as urea-formaldehyde resins. These simulations can explore how interactions at the molecular level, like hydrogen bonding between a modifier and the resin, affect macroscopic properties. mdpi.com For instance, simulations can calculate changes in free volume, radius of gyration, and mechanical properties, which correlate with experimental findings. mdpi.com
Furthermore, MD simulations are instrumental in studying the growth and dissolution of molecular crystals like urea. researchgate.netbohrium.com These simulations can elucidate the atomistic mechanisms of how different crystal faces grow and how additives can selectively inhibit the growth of specific faces to control the crystal's shape. bohrium.com By calculating the free energies of adsorption for urea and additive molecules onto crystal surfaces, researchers can gain a microscopic understanding of the selective effects of these additives. bohrium.com
Table 2: Applications of Molecular Dynamics Simulations for Urea Derivatives
| Application Area | Key Insights Provided | Example from Research |
|---|---|---|
| Hydrotropic Solubilization | Elucidation of molecular aggregation mechanisms and the role of hydrogen bonding in enhancing solubility. nih.gov | Investigating how urea, methylurea, and ethylurea (B42620) enhance the solubility of nifedipine (B1678770) in water. nih.govnih.gov |
| Material Science | Understanding the interaction between urea-based polymers and modifiers at the molecular level. mdpi.com | Simulating the effect of nano-SiO₂ addition on the density, free volume, and mechanical properties of urea-formaldehyde resin. mdpi.com |
| Crystallography | Revealing the atomistic mechanisms of crystal growth and the influence of additives on crystal morphology. bohrium.com | Studying the different growth mechanisms of urea's {001} and {110} crystal faces in aqueous solutions and the inhibitory effect of biuret. bohrium.com |
| Biomolecular Interactions | Simulating the interaction of urea derivatives with biological targets like proteins to understand binding modes and energies. | Docking studies of urea derivatives with enzymes to predict binding interactions. nih.gov |
Metabolism and Pharmacokinetics in Research Models
Biodistribution Studies in Preclinical Animal Models
While specific biodistribution data for 1-(2-Chloroethyl)-1-(4-fluorophenyl)urea is not extensively detailed in publicly available literature, studies on analogous compounds within the N-4-aryl-N'-2-chloroethylureas (CEUs) class provide significant insights into its likely in vivo behavior. A key study investigated the biodistribution of a radioiodinated derivative, N-4-iodophenyl-N'-2-chloroethylurea (4-ICEU), in mice bearing subcutaneously implanted CT-26 murine colon carcinoma. springernature.com This compound serves as a valuable surrogate for understanding the tissue distribution of this class of molecules.
In this preclinical model, 4-ICEU was found to be readily bioavailable and effectively reached the colorectal tumor regardless of the administration route (intraperitoneal, intravenous, or intratumoral). springernature.com A notable finding was the significant accumulation and stability of 4-ICEU in the colon mucosa, which was identified as an important target tissue. springernature.com The compound remained largely untransformed in this tissue, suggesting a degree of stability against biotransformation in the colon. springernature.com These findings highlight the potential for this class of compounds to target colorectal tissues.
Table 1: Biodistribution Profile of N-4-iodophenyl-N'-2-chloroethylurea (4-ICEU) in a Preclinical Model
| Parameter | Finding | Implication for CEU Class |
|---|---|---|
| Bioavailability | Readily bioavailable regardless of administration route. springernature.com | Suggests good systemic absorption and distribution. |
| Tumor Accumulation | Reached the CT-26 colorectal tumor effectively. springernature.com | Indicates potential for targeting tumor tissues. |
| Key Target Tissue | Accumulated significantly in the colon mucosa. springernature.com | Highlights a potential for specific tissue targeting. |
In Vitro Metabolic Stability and Metabolite Identification in Research Systems
Detailed in vitro metabolic stability and specific metabolite identification studies for this compound are not extensively reported in the available scientific literature. Generally, in vitro systems such as liver microsomes, S9 fractions, and hepatocytes are employed to assess the metabolic fate of new chemical entities. These systems help determine the rate of metabolism and identify the enzymatic pathways responsible for the compound's breakdown.
While direct data is limited, the in vivo stability of the related compound, 4-ICEU, in the colon mucosa suggests that some CEUs may possess a degree of resistance to metabolic degradation. springernature.com The study on 4-ICEU indicated it was more stable to biotransformation compared to previously studied congeners. springernature.com However, without specific in vitro assays, the intrinsic clearance and the full metabolic profile of this compound remain to be elucidated. Such studies would be essential to predict its pharmacokinetic properties in humans, including half-life and potential for drug-drug interactions.
Potential for Cyclization into Active Intermediates (e.g., nitrosoureas)
Research has demonstrated that N-phenyl-N'-(2-chloroethyl)ureas (CEUs) undergo intramolecular cyclization to form active intermediates. pharmafocusasia.comresearchgate.net This bioactivation is a critical aspect of their mechanism of action. Rather than forming nitrosoureas, CEUs cyclize into N-phenyl-4,5-dihydrooxazol-2-amines (Oxas). pharmafocusasia.comresearchgate.net
This cyclization process was observed to occur spontaneously in cell culture medium and was also detected within cells. pharmafocusasia.com The resulting Oxa derivatives are, in fact, more potent than the parent CEU compounds, exhibiting two- to threefold greater activity in B16F0 melanoma cells. pharmafocusasia.comresearchgate.net These cyclic intermediates are considered the key alkylating species, maintaining the same mechanism of action as the parent compounds, which involves covalent binding to proteins such as β-tubulin and prohibitin. pharmafocusasia.comresearchgate.net This intramolecular cyclization is a pivotal step, transforming the prodrug-like CEU into its more reactive form, which then exerts its cytotoxic effects. pharmafocusasia.com
Table 2: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| N-4-aryl-N'-2-chloroethylureas (CEUs) |
| N-4-iodophenyl-N'-2-chloroethylurea (4-ICEU) |
| N-phenyl-4,5-dihydrooxazol-2-amines (Oxas) |
| β-tubulin |
Future Research Directions and Translational Perspectives
Rational Design of Next-Generation Analogues for Enhanced Specificity and Potency
The rational design of new analogues of 1-(2-Chloroethyl)-1-(4-fluorophenyl)urea is a crucial step in optimizing its therapeutic index. Structure-activity relationship (SAR) studies of the broader CEU class have provided a foundational understanding for designing more effective and specific molecules.
Systematic SAR studies on N-phenyl-N'-(2-chloroethyl)ureas have indicated that certain structural features are critical for significant cytotoxicity. These include the presence of a halogen at the 4-position of the phenyl ring, an exocyclic urea (B33335) function, and the N'-(2-chloroethyl) moiety. researchgate.net The fluorine atom in this compound is particularly noteworthy. The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and bioavailability. unilag.edu.ng For instance, studies on other classes of compounds have shown that fluorine substitution can enhance antiproliferative activity. mdpi.com
Future design strategies for next-generation analogues could focus on:
Modification of the Phenyl Ring: Introducing additional substitutions on the fluorophenyl ring could enhance binding to target proteins and improve selectivity. Computational modeling, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to predict how different substituents will interact with target sites, such as the colchicine-binding site on β-tubulin. researchgate.net
Alterations to the Chloroethyl Group: While the 2-chloroethyl moiety is essential for the alkylating activity of these compounds, modifications could be explored to fine-tune reactivity and reduce off-target effects.
Bioisosteric Replacements: Replacing parts of the molecule with bioisosteres could lead to analogues with improved pharmacokinetic properties.
The goal of these rational design approaches is to create analogues with increased potency against cancer cells while minimizing effects on healthy tissues.
Combination Studies with Other Research Agents in Preclinical Models
To enhance the therapeutic efficacy of this compound and its derivatives, combination studies with other anticancer agents are a promising avenue of investigation. The rationale behind combination therapy is to target multiple pathways involved in tumor growth and survival, potentially leading to synergistic effects and overcoming drug resistance. nih.gov
Potential combination strategies for chloroethylurea derivatives in preclinical models include:
Combination with Standard Chemotherapeutics: Investigating the synergistic or additive effects of chloroethylureas with established chemotherapeutic agents could reveal effective treatment regimens. Preclinical studies could assess the impact of such combinations on tumor growth in cell culture and animal models. mdpi.com
Combination with Targeted Therapies: As our understanding of the molecular drivers of cancer grows, combining chloroethylureas with targeted therapies that inhibit specific signaling pathways could be highly effective. For example, if a particular cancer type is driven by a specific kinase, a combination with a kinase inhibitor could be explored.
Combination with Radiotherapy: Preclinical studies have shown that some targeted therapies can enhance the efficacy of radiation. nih.govresearchgate.netfrontiersin.org Investigating the potential of chloroethylurea derivatives to act as radiosensitizers could open up new applications in cancer treatment. The timing and sequencing of drug administration and radiation would be critical parameters to optimize in such studies. researchgate.netfrontiersin.org
Combination with Immunotherapy: The field of immuno-oncology has made significant strides. Preclinical models could be used to explore whether chloroethylurea derivatives can modulate the tumor microenvironment to enhance the efficacy of immunotherapies, such as immune checkpoint inhibitors. nih.gov
These combination studies would necessitate rigorous preclinical evaluation to determine optimal dosing and scheduling and to assess potential synergistic interactions.
Advanced In Vitro and In Vivo Model Development for Efficacy and Mechanism Elucidation
To better predict the clinical potential of this compound and its analogues, the use of advanced preclinical models is essential. These models can provide a more accurate representation of human tumors and their microenvironment compared to traditional 2D cell cultures.
Advanced In Vitro Models:
3D Cell Cultures and Spheroids: Three-dimensional cell culture systems, such as spheroids, more closely mimic the architecture and cell-cell interactions of solid tumors. These models can be used to assess the penetration and efficacy of chloroethylurea derivatives in a more physiologically relevant context.
Organoids: Patient-derived organoids are three-dimensional cultures that retain the genetic and phenotypic characteristics of the original tumor. They offer a powerful platform for high-throughput drug screening and for studying the mechanism of action of novel compounds in a patient-specific manner.
Advanced In Vivo Models:
Patient-Derived Xenografts (PDXs): PDX models are created by implanting tumor tissue from a patient directly into an immunodeficient mouse. frontiersin.orgnih.govnih.govaging-us.comyoutube.com These models have been shown to be more predictive of clinical outcomes than traditional cell line-derived xenografts. nih.govnih.gov PDX models would be invaluable for evaluating the in vivo efficacy of this compound and its next-generation analogues. nih.govnih.govaging-us.com They can also be used to identify biomarkers that predict response to treatment. aging-us.com
The use of these advanced models will facilitate a more comprehensive understanding of the efficacy and mechanisms of action of chloroethylurea derivatives, bridging the gap between preclinical findings and clinical applications.
Exploration of Novel Therapeutic Indications for Chloroethylurea Derivatives
While the primary focus of research on chloroethylurea derivatives has been on their anticancer properties, the chemical scaffold may have utility in other therapeutic areas. The concept of drug repurposing, or finding new uses for existing compounds, is a valuable strategy in drug discovery.
Potential novel therapeutic indications for chloroethylurea derivatives that warrant exploration include:
Antimicrobial Agents: Some urea and thiourea (B124793) derivatives have demonstrated antibacterial and antifungal activity. nih.gove3s-conferences.orguea.ac.ukmdpi.com Screening this compound and its analogues against a panel of pathogenic bacteria and fungi could reveal potential leads for the development of new anti-infective agents.
Neuroprotective Agents: Certain urea derivatives have been investigated for their potential in treating neurological disorders. researchgate.net Given the prevalence of neurodegenerative diseases, exploring the neuroprotective effects of chloroethylurea analogues in relevant cellular and animal models could be a fruitful area of research. nih.govnih.govmdpi.com
Anti-inflammatory Agents: Chronic inflammation is a hallmark of many diseases. Some thiourea derivatives have shown anti-inflammatory properties. nih.gov Investigating the potential of chloroethylurea derivatives to modulate inflammatory pathways could lead to their development as treatments for inflammatory disorders. mdpi.com
A systematic screening of this compound and a library of its analogues in various disease models could uncover unexpected therapeutic activities and expand the potential applications of this class of compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Chloroethyl)-1-(4-fluorophenyl)urea, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach starts with chlorination of aniline derivatives to form intermediates like 2-chloroethylamine, followed by coupling with 4-fluorophenyl isocyanate under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography or recrystallization is recommended for optimal yield .
- Key Considerations : Monitor reaction progress using TLC or HPLC to detect intermediates. Adjust stoichiometry if byproducts like dimerized ureas are observed.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the presence of the chloroethyl group (δ 3.5–4.0 ppm for CHCl) and fluorophenyl moiety (δ 7.0–7.5 ppm for aromatic protons).
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 257.06 (CHClFNO).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% preferred) .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or phosphatase targets) at concentrations of 1–100 µM. Use fluorogenic substrates to quantify activity. For receptor modulation, employ cell-based assays (e.g., cAMP or calcium flux measurements) with appropriate controls (e.g., DMSO vehicle). Dose-response curves (IC/EC) should be validated via triplicate runs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Comparative Assays : Replicate experiments under standardized conditions (e.g., cell line, buffer pH, incubation time).
- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation.
- Theoretical Alignment : Reconcile findings with computational models (e.g., molecular docking) to assess target binding consistency. Contradictions may arise from off-target effects or assay-specific variables (e.g., serum content) .
Q. What strategies optimize the compound’s stability in aqueous and non-polar solvents?
- Methodological Answer :
- Solvent Screening : Test stability in PBS (pH 7.4), DMSO, and ethanol at 4°C and 25°C over 72 hours. Use HPLC to quantify degradation products.
- Lyophilization : If unstable in solution, lyophilize the compound and store at -20°C under inert gas.
- Additive Screening : Antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) may mitigate hydrolysis of the urea moiety .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict interactions between the chloroethyl/fluorophenyl groups and target binding pockets.
- QSAR Analysis : Correlate substituent positions (e.g., fluorine substitution on phenyl rings) with activity data to identify pharmacophores.
- MD Simulations : Assess dynamic binding behavior over 100-ns trajectories to refine lead compounds .
Q. What experimental designs are optimal for studying its mechanism of action in complex biological systems?
- Methodological Answer :
- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations.
- Chemical Probes : Develop photoaffinity or biotinylated analogs for target identification via pull-down assays.
- Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates in real time .
Methodological Framework Integration
Q. How should researchers align experimental workflows with theoretical frameworks in urea-based drug discovery?
- Methodological Answer :
- Hypothesis-Driven Design : Link synthesis to hypotheses about electron-withdrawing groups (Cl, F) enhancing hydrogen-bonding capacity.
- Iterative Refinement : Use feedback from biological assays to iteratively modify the core structure (e.g., adjusting substituent electronegativity).
- Cross-Disciplinary Validation : Collaborate with computational chemists and biologists to validate mechanistic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
